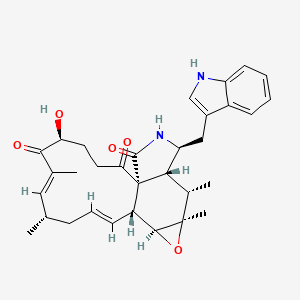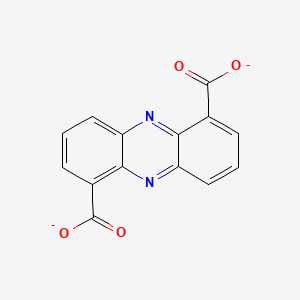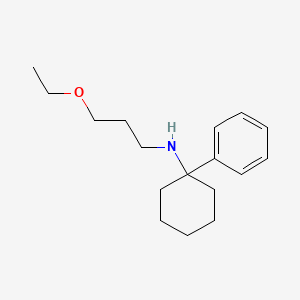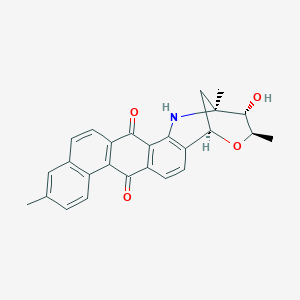
marmycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound marmycin A is a complex organic molecule with a unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of marmycin A typically involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. Key steps may include:
Cyclization Reactions: Formation of the hexacyclic core through intramolecular cyclization reactions.
Functional Group Transformations: Introduction of hydroxyl, methyl, and other functional groups through selective reactions.
Stereoselective Reactions: Control of stereochemistry to achieve the desired configuration at specific carbon atoms.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods may be employed to scale up production while maintaining quality.
Chemical Reactions Analysis
Types of Reactions
The compound marmycin A undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Addition: Addition of small molecules to double bonds or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products
Major products formed from these reactions include derivatives with modified functional groups, such as ketones, alcohols, and substituted aromatic rings. These products can be further utilized in various applications or as intermediates in more complex syntheses.
Scientific Research Applications
Chemistry
In chemistry, marmycin A is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound may serve as a probe for studying biological processes and interactions. Its ability to interact with specific biomolecules can provide insights into cellular functions and pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs or treatments for various diseases.
Industry
In industry, this compound can be used as a precursor for the production of advanced materials, such as polymers and specialty chemicals. Its unique properties make it valuable for creating materials with specific characteristics.
Mechanism of Action
The mechanism of action of marmycin A involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to specific effects. The compound’s structure allows it to bind selectively to certain targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to marmycin A include other hexacyclic molecules with similar functional groups and stereochemistry. Examples include:
- This compound analogs with different substituents.
- Other polycyclic compounds with similar ring structures and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse reactions and interact with various molecular targets makes it a valuable compound for research and applications across multiple fields.
Properties
Molecular Formula |
C26H23NO4 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(1R,21S,22S,23R)-22-hydroxy-11,21,23-trimethyl-24-oxa-20-azahexacyclo[19.3.1.02,19.05,18.07,16.08,13]pentacosa-2(19),3,5(18),7(16),8(13),9,11,14-octaene-6,17-dione |
InChI |
InChI=1S/C26H23NO4/c1-12-4-6-15-14(10-12)5-7-17-20(15)23(28)18-9-8-16-19-11-26(3,25(30)13(2)31-19)27-22(16)21(18)24(17)29/h4-10,13,19,25,27,30H,11H2,1-3H3/t13-,19-,25-,26+/m1/s1 |
InChI Key |
DIIFOOCBJPITQV-IKTXJVIUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2(C[C@@H](O1)C3=C(N2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C=CC(=C6)C)C)O |
Canonical SMILES |
CC1C(C2(CC(O1)C3=C(N2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C=CC(=C6)C)C)O |
Synonyms |
marmycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B1260402.png)
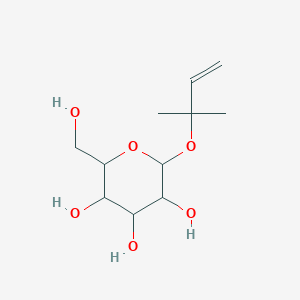
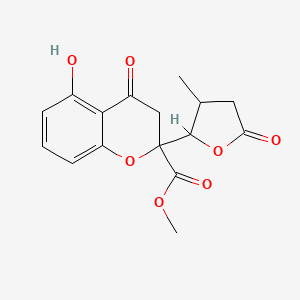

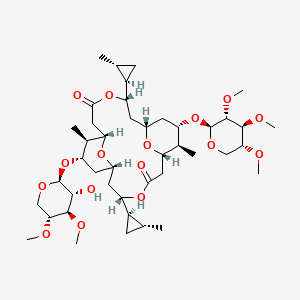
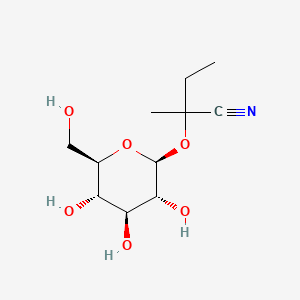


![N-(4-propan-2-ylphenyl)-1-[(1,3,3-trimethyl-2-oxo-5-indolyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B1260419.png)
![3-(4-Chloro-phenyl)-8-methyl-2-(5-phenyl-oxazol-2-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1260420.png)
![(8R,9S,12S,15S,18S,21S,27S)-21-[3-(diaminomethylideneamino)propyl]-12-(2-methylpropyl)-10,13,16,19,22,25-hexaoxo-9-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-8,15-di(propan-2-yl)-2,11,14,17,20,23,26,30,32-nonazapentacyclo[16.14.2.13,7.129,32.04,33]hexatriaconta-1(33),3,5,7(36),29(35),30-hexaene-27-carboxylic acid](/img/structure/B1260423.png)
